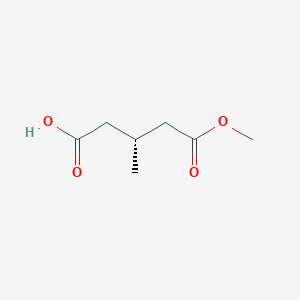

(R)-1-Methyl hydrogen 3-methylglutarate

描述

Significance of Enantiomerically Pure Compounds in Chemical and Biological Sciences

Enantiomerically pure compounds, which consist of only one of a molecule's two mirror-image forms (enantiomers), are of paramount importance in both chemical and biological sciences wisdomlib.org. This significance stems from the chiral nature of biological systems themselves; molecules like amino acids, which form the proteins in living organisms, exist in a single enantiomeric form (the L-configuration) wikipedia.org.

Consequently, the interaction between a chiral molecule and a biological target, such as an enzyme or receptor, is often highly stereospecific musechem.com. One enantiomer of a drug may exhibit a desired therapeutic effect, while its mirror image could be biologically inactive or, in some cases, cause serious adverse effects wikipedia.orgmusechem.com. The tragic case of thalidomide in the 1950s and 1960s serves as a stark historical example; one enantiomer provided the intended sedative effects for pregnant women, while the other was responsible for causing severe birth defects musechem.com. This highlighted the critical need for enantiomeric purity in pharmaceuticals musechem.com. Therefore, the development of single-enantiomer drugs is a major focus in pharmaceutical research to maximize efficacy and ensure patient safety wisdomlib.orgmusechem.com. The desired enantiomer is referred to as the eutomer, while the less active or undesired one is the distomer wikipedia.org.

The Role of Chiral Monomethyl Esters of Glutaric Acid Derivatives in Asymmetric Synthesis

Within the diverse arsenal of chiral building blocks, chiral glutaric acid derivatives are key structural elements found in many natural products and drug intermediates doi.org. Among these, chiral monomethyl esters of glutaric acid derivatives play a particularly valuable role in asymmetric synthesis. The presence of two distinct carboxylic acid functionalities—one esterified and one free—allows for selective chemical manipulation. This differential reactivity is crucial for constructing complex molecules in a controlled, stepwise manner.

These intermediates serve as versatile synthons, enabling chemists to introduce specific stereochemistry and build molecular complexity. The development of catalytic processes, such as asymmetric hydrogenation, provides an efficient and atom-economical approach to preparing these enantiomerically pure glutaric acid derivatives, which are otherwise challenging to synthesize doi.org.

Historical Overview of (R)-1-Methyl Hydrogen 3-Methylglutarate as a Chiral Intermediate

This compound has emerged as a significant chiral building block in the field of organic synthesis . It is recognized for its utility as a chiral intermediate in the asymmetric synthesis of various biologically active compounds and complex molecules . Its preparation is commonly achieved through the chemical synthesis route, specifically by the reaction of (R)-(-)-3-methylglutaric acid with methanol . The availability of this compound provides synthetic chemists with a reliable source of a C6 chiral synthon, facilitating the construction of target molecules with a defined (R)-configuration at a key position. Its application as a chiral esterification reagent further underscores its importance in creating pharmaceuticals and other specialty chemicals .

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol |

| IUPAC Name | (3R)-5-methoxy-3-methyl-5-oxopentanoic acid |

| Synonyms | (R)-Monomethyl 3-methylglutarate, (R)-mono-Methyl 3-methylglutarate |

| Density | 1.125 g/mL at 25°C |

| Boiling Point | 103-104°C at 0.4 mm Hg |

| Refractive Index | n20/D 1.438 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water |

Data sourced from references .

Synthesis and Applications of this compound

Synthesis

This compound is typically prepared via chemical synthesis. A common and direct method involves the esterification of (R)-(-)-3-methylglutaric acid with methanol . This reaction selectively converts one of the two carboxylic acid groups into a methyl ester, yielding the desired chiral monoester.

Applications in Asymmetric Synthesis

The primary application of this compound is as a versatile chiral building block in asymmetric synthesis . Its utility stems from its bifunctional nature, possessing both a free carboxylic acid and a methyl ester group. This allows for orthogonal chemical strategies where each functional group can be reacted independently.

Chiral Building Unit : It serves as a precursor for introducing a specific chiral center into a larger molecule. The defined stereochemistry of the methyl-bearing carbon is transferred to the final product, which is essential for the synthesis of enantiomerically pure pharmaceuticals and natural products .

Synthesis of Complex Molecules : This compound is employed in the synthesis of complex organic molecules where precise stereochemical control is necessary . For instance, derivatives of glutaric acid are related to 3-hydroxy-3-methylglutaric acid (HMG), a precursor in the mevalonate pathway for cholesterol biosynthesis nih.govnih.govnih.gov. The enzyme HMG-CoA reductase, which acts on a related substrate, is a major target for cholesterol-lowering drugs nih.gov. Chiral intermediates like this compound are valuable for synthesizing analogs and inhibitors for studying such biological pathways.

属性

IUPAC Name |

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMHSADRRMVHY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426441 | |

| Record name | Methyl (R)-(+)-3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63473-60-9 | |

| Record name | Methyl (R)-(+)-3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Stereoselective Transformations of R 1 Methyl Hydrogen 3 Methylglutarate

Selective Functional Group Transformations of the Carboxyl and Ester Moieties

The presence of both a carboxylic acid and an ester group on the same molecule allows for selective manipulation of either functionality, depending on the chosen reagents and reaction conditions.

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of (R)-1-methyl hydrogen 3-methylglutarate can be readily converted to amides through various coupling methods. Standard peptide coupling reagents are effective in facilitating the formation of the amide bond with a wide range of amines. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. researchgate.netkennesaw.edu More modern phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high coupling efficiencies and are suitable for a broad scope of amine substrates. researchgate.netmychemblog.com

The choice of coupling reagent and base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), can be optimized to achieve high yields and preserve the stereochemical integrity of the chiral center. researchgate.netmychemblog.com

Table 1: Common Peptide Coupling Reagents for Amidation

| Reagent | Full Name | Additive (if applicable) | Base (Typical) |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, HOAt | - |

| DIC | N,N'-Diisopropylcarbodiimide | HOBt, HOAt | - |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - | DIPEA, TEA |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | DIPEA, TEA |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | DIPEA, TEA |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | DIPEA, TEA |

Reduction to Chiral Alcohols and Diols

The differential reactivity of the carboxylic acid and ester groups towards reducing agents allows for their selective or simultaneous reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the carboxylic acid and the methyl ester functionalities to the corresponding primary alcohols, yielding the chiral diol, (R)-3-methylpentane-1,5-diol. masterorganicchemistry.comyoutube.comgoogle.comnih.gov This transformation is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxides. youtube.comlibretexts.org

In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters or carboxylic acids under standard conditions. mychemblog.comsnnu.edu.cn This chemoselectivity allows for the reduction of other more reactive functional groups in the presence of the ester and carboxylic acid of this compound.

For a diastereoselective reduction, the substrate can be modified. For instance, conversion of the carboxylic acid to a more reactive species or the ester to a ketone can be followed by reduction using chiral reducing agents or under conditions that favor the formation of one diastereomer over the other. researchgate.netnih.govresearchgate.net

Table 2: Reactivity of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity with Carboxylic Acids | Reactivity with Esters | Product from this compound |

| Lithium Aluminum Hydride | LiAlH4 | Reactive | Reactive | (R)-3-methylpentane-1,5-diol |

| Sodium Borohydride | NaBH4 | Generally Unreactive | Generally Unreactive | No reaction |

Nucleophilic Acyl Substitution Reactions

The ester moiety of this compound can undergo nucleophilic acyl substitution with strong nucleophiles such as organometallic reagents. For example, the reaction with Grignard reagents (R'MgX) or organolithium reagents (R'Li) results in the formation of tertiary alcohols. researchgate.netmasterorganicchemistry.comorgsyn.orglibretexts.orgyoutube.com In this reaction, the nucleophile adds to the electrophilic carbonyl carbon of the ester. The initial tetrahedral intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.org

It is important to note that the carboxylic acid group must be protected prior to the reaction with organometallic reagents, as they are strong bases and would otherwise deprotonate the carboxylic acid. researchgate.netmasterorganicchemistry.com

Stereoselective Alkylation and Substitution Reactions at the Chiral Center

The presence of a chiral center at the C3 position allows for diastereoselective reactions at the adjacent C2 and C4 positions. Formation of an enolate by deprotonation of the α-protons at C2 or C4, followed by reaction with an electrophile, can proceed with a high degree of stereocontrol.

The stereochemical outcome of the alkylation is influenced by the geometry of the enolate (E or Z), the nature of the base, the solvent, and the electrophile. cwu.eduuwo.caresearchgate.net The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is often employed to generate the kinetic enolate with high regioselectivity. libretexts.orglibretexts.org The approach of the electrophile is then directed by the existing stereocenter, leading to the preferential formation of one diastereomer.

Annulation and Cyclization Reactions Utilizing the Glutarate Backbone

The glutarate backbone of this compound serves as a valuable scaffold for the construction of various cyclic structures, including nitrogen- and oxygen-containing heterocycles. For instance, derivatives of this compound can be used in the synthesis of substituted piperidines, which are prevalent motifs in many natural products and pharmaceuticals. cwu.edunih.govnih.govrsc.org

One strategy involves the conversion of the diacid or its anhydride (B1165640) equivalent into a 2-oxopiperidine through a chemoselective and stereocontrolled annulation with a 1,3-azadiene. cwu.edu The resulting piperidine (B6355638) can then be further functionalized.

Derivatization for Enhanced Reactivity and Application

The carboxylic acid and ester functionalities of this compound can be derivatized to enhance the compound's reactivity or to facilitate its analysis. The carboxylic acid can be converted into a more reactive acyl chloride or anhydride, which can then undergo a wider range of nucleophilic substitution reactions. colostate.edu

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the carboxylic acid is often converted into a more volatile or easily detectable derivative. colostate.edunih.govnih.govresearch-solution.comresearchgate.net Common derivatization techniques include esterification to form methyl, ethyl, or other alkyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. colostate.eduresearch-solution.com

Table 3: Common Derivatization Strategies for Carboxylic Acids

| Derivatization Reaction | Reagent(s) | Purpose |

| Esterification | Alcohol (e.g., Methanol, Ethanol) with acid catalyst | Increase volatility for GC analysis |

| Silylation | TMS-based reagents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability for GC analysis |

| Acyl Halide Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | Increase reactivity for subsequent transformations |

| Amidation | Amine with coupling reagent | Introduce a specific functional group or for HPLC analysis |

Applications of R 1 Methyl Hydrogen 3 Methylglutarate in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products

Construction of Chiral Carboxylic Acid-Containing Natural Products

The presence of a free carboxylic acid and a methyl ester within the same molecule allows for differential reactivity, a key advantage in the construction of natural products containing chiral carboxylic acid moieties. While direct and extensively documented examples of its use in the total synthesis of specific non-polyketide, chiral carboxylic acid-containing natural products are not prominently featured in readily available literature, its structural motif is analogous to key intermediates used in the synthesis of various complex molecules. The principle of utilizing such chiral building blocks is a cornerstone of modern synthetic organic chemistry.

Synthesis of Polyketide and Terpenoid Scaffolds

A significant application of (R)-1-Methyl hydrogen 3-methylglutarate lies in its role as a precursor to (R)-3-methyl-δ-valerolactone. vulcanchem.com This lactone is a key intermediate in the synthesis of various natural products, most notably those with polyketide backbones.

One prominent example is the total synthesis of (-)-Pironetin , a polyketide natural product known for its potent biological activities, including herbicidal and antitumor effects. Several synthetic routes toward (-)-pironetin have been developed, with some strategies relying on the stereochemistry of precursors like (R)-3-methyl-δ-valerolactone to establish the desired chiral centers in the final molecule. researchgate.netnih.govrwth-aachen.de The conversion of this compound to this key lactone underscores its indirect but critical role in the assembly of complex polyketide scaffolds.

While direct applications in terpenoid synthesis are less commonly documented, the fundamental structural units derived from this compound are relevant to the construction of various chiral motifs present in terpenoid natural products.

Chiral Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The demand for enantiomerically pure pharmaceuticals has positioned this compound as a valuable chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its ability to introduce a specific stereocenter is crucial for the biological activity and safety profile of many drugs.

Enantioselective Synthesis of Drug Candidates with Chiral Centers

This compound is a preferred starting material for the synthesis of various drug candidates that require a specific stereochemistry for their therapeutic effect. Its rigid structure and defined stereochemistry make it an ideal synthon for constructing complex chiral molecules. For instance, it is cited as a starting material for synthesizing β-lactam antibiotics and prostaglandin (B15479496) analogs, both of which are important classes of pharmaceuticals with numerous approved drugs and candidates in development. vulcanchem.com The enantiopure nature of this building block is essential for ensuring the desired pharmacological activity while minimizing potential side effects that could arise from the corresponding (S)-enantiomer.

Development of Intermediates for Approved Pharmaceuticals

A well-documented application of derivatives of this compound is in the synthesis of the chiral side chains of statins, a class of blockbuster drugs used to lower cholesterol. Specifically, (R)-3-substituted glutaric acid monoesters are crucial intermediates for the assembly of the chiral side chain of Rosuvastatin . An efficient biocatalytic synthesis has been developed to produce (R)-3-TBDMSO glutaric acid methyl monoester, a key intermediate for Rosuvastatin, highlighting the industrial relevance of this class of compounds.

Furthermore, this compound serves as a precursor to (R)-3-methyl-δ-valerolactone , which is not only important for natural product synthesis but is also a key intermediate in the development of antiviral drugs. vulcanchem.com

| Approved Pharmaceutical | Intermediate Derived from this compound Scaffolds | Therapeutic Class |

| Rosuvastatin | (R)-3-Substituted glutaric acid monoesters | Statin (Cholesterol Lowering) |

| Various Antivirals | (R)-3-methyl-δ-valerolactone | Antiviral |

| β-Lactam Antibiotics | Chiral side-chain precursors | Antibiotic |

| Prostaglandin Analogs | Chiral core structures | Various (e.g., Glaucoma, Labor induction) |

Utility in Agrochemical and Fine Chemical Production

The applications of this compound and its parent compound, glutaric acid, extend beyond the pharmaceutical industry into the realms of agrochemicals and fine chemicals.

In the agrochemical sector, glutaric acid derivatives have been explored for their potential as fungicides. For example, a method for preparing copper glutarate has been patented for use as an agricultural fungicide, indicating the utility of the glutaric acid backbone in developing new crop protection agents. google.com While specific applications of the chiral (R)-monoester are not as widely documented in this area, the underlying chemical scaffold holds promise for the development of stereospecific agrochemicals, which can lead to higher efficacy and reduced environmental impact.

Lack of Specific Applications in Ligand and Organocatalyst Synthesis from this compound

Despite its role as a recognized chiral building block in organic synthesis, a comprehensive review of scientific literature reveals a notable absence of specific applications of this compound in the design and synthesis of novel chiral ligands and organocatalysts. While the broader class of chiral glutaric acid derivatives has been utilized in the development of catalysts, direct synthetic routes originating from this compound to create such catalytic molecules are not prominently documented.

This compound, with its defined stereocenter, presents a valuable starting point for asymmetric synthesis. Its utility is generally seen in its incorporation into larger molecules where the chiral center influences the stereochemical outcome of subsequent reactions. However, the specific transformation of this compound into a catalytically active chiral ligand or a small molecule organocatalyst is not a well-explored area in the available research.

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands for metal-based catalysts and new organocatalytic structures. These catalysts are crucial for producing enantiomerically pure compounds, which are of significant importance in the pharmaceutical and fine chemical industries. Research in this area is extensive, with numerous chiral scaffolds being reported. For instance, studies have detailed the rhodium-catalyzed enantioselective hydrogenation of prochiral substrates to yield chiral glutaric acid derivatives, highlighting the importance of this structural motif. Nevertheless, these studies focus on the synthesis of chiral products using existing catalysts rather than the synthesis of new catalysts from glutaric acid precursors like this compound.

The design of chiral ligands often involves the incorporation of specific functionalities, such as phosphines, amines, or diols, which can coordinate to a metal center and create a chiral environment for a catalytic reaction. Similarly, organocatalysts are designed with specific functional groups that can activate substrates through various modes of catalysis, including enamine, iminium, and hydrogen-bonding catalysis. While the structure of this compound possesses functional handles—a carboxylic acid and an ester—that could theoretically be modified to introduce such catalytically active groups, the execution of such synthetic strategies has not been a significant focus of published research.

Advanced Analytical and Spectroscopic Characterization of R 1 Methyl Hydrogen 3 Methylglutarate and Its Derivatives

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for separating and quantifying enantiomers, thereby determining enantiomeric excess (ee). The choice between gas and liquid chromatography depends on the analyte's volatility, thermal stability, and the presence of functional groups.

Chiral Gas Chromatography (GC) offers high efficiency, sensitivity, and rapid analysis times for separating enantiomers. uni-muenchen.de However, for compounds like (R)-1-Methyl hydrogen 3-methylglutarate, which contain a non-volatile carboxylic acid group, direct analysis is not feasible. A crucial prerequisite for GC analysis is the conversion of the analyte into a volatile and thermally stable derivative. sigmaaldrich.com

Derivatization Process: A two-step derivatization is typically employed for amino acids and other molecules with multiple functional groups. sigmaaldrich.com For this compound, the primary target for derivatization is the carboxylic acid functional group. This is necessary to replace the active hydrogen, reduce polarity, and increase volatility, which improves chromatographic peak shape and prevents tailing. sigmaaldrich.com

Esterification: The free carboxylic acid group is converted into an ester, for example, by reacting the compound with an alcohol (e.g., ethanol) under acidic conditions. This would convert this compound into (R)-diethyl 3-methylglutarate.

Analysis: The resulting diastereomeric derivative can then be separated on a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those incorporating permethylated β-cyclodextrin, are highly effective for a wide range of chiral compounds. gcms.czresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity, which differ in thermodynamic stability, leading to different retention times. uni-muenchen.de

The enantiomeric ratio can be accurately determined by integrating the peak areas of the two separated enantiomers.

Table 1: Illustrative Chiral GC Method Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) or similar cyclodextrin-based CSP gcms.cz | Provides chiral recognition for enantiomeric separation. |

| Analyte | Diethyl 3-methylglutarate (derivatized from the parent compound) | Increases volatility and thermal stability for GC analysis. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for transporting the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 80 °C (hold 1 min), then ramp at 5 °C/min to 180 °C (hold 5 min) | Optimizes the separation of enantiomers by controlling their migration through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantifying the separated enantiomers. |

| Detector Temp | 250 °C | Prevents condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for chiral separations, particularly for non-volatile or thermally labile compounds. eijppr.com The development of an effective chiral HPLC method typically involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions. ymc.co.jpsigmaaldrich.com

Method Development Strategy: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable and often the first choice for screening. eijppr.comymc.co.jp These CSPs can operate in normal-phase, reversed-phase, or polar organic modes, offering broad selectivity. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. eijppr.com

For acidic compounds like this compound, mobile phase additives are critical. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically added in small concentrations (e.g., 0.1%) to suppress the ionization of the carboxylic acid group. ymc.co.jp This ensures that the analyte is in a neutral form, leading to better peak shapes and reproducible retention times.

A systematic screening approach is highly effective. mdpi.com This involves testing the racemate on several different polysaccharide-based columns with a set of standard mobile phases.

Table 2: Example Screening Protocol for Chiral HPLC Method Development

| Column (CSP Type) | Mobile Phase System | Mode |

| CHIRAL ART Amylose-SA ymc.co.jp | n-Hexane / 2-Propanol + 0.1% TFA | Normal Phase |

| CHIRAL ART Cellulose-SB ymc.co.jp | n-Hexane / Ethanol + 0.1% TFA | Normal Phase |

| CHIRAL ART Cellulose-SJ ymc.co.jp | Methanol + 0.1% Formic Acid | Polar Organic |

| CHIRALPAK AD | Acetonitrile / Water + 0.1% Formic Acid | Reversed Phase |

Once a suitable combination of CSP and mobile phase is identified that shows baseline or near-baseline separation, the method can be optimized by adjusting the solvent ratio, flow rate, and column temperature to maximize resolution and minimize analysis time. ymc.co.jp

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for structural elucidation. For chiral molecules, specialized NMR techniques can be used to differentiate between enantiomers and assign stereochemistry.

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, their spectra can be resolved by introducing a chiral auxiliary. Chiral Shift Reagents (CSRs), typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are used for this purpose. harvard.edulibretexts.org

The CSR forms a transient, rapidly exchanging diastereomeric complex with the analyte. libretexts.org The analyte, such as this compound, coordinates to the Lewis acidic lanthanide ion via its basic sites (the carbonyl oxygens of the ester and acid groups). Because the two resulting diastereomeric complexes are different, the protons in the (R) and (S) enantiomers experience slightly different magnetic environments. This breaks their magnetic equivalence, leading to separate peaks in the NMR spectrum. libretexts.orgresearchgate.net

The separation of signals is due to the large magnetic anisotropy of the lanthanide ion, which induces significant shifts (lanthanide-induced shifts, LIS) in the resonances of nearby nuclei. youtube.com The magnitude of the chemical shift difference (ΔΔδ) between corresponding protons in the two enantiomers allows for the direct determination of enantiomeric excess by integration.

Table 3: Hypothetical ¹H-NMR Data for Racemic 1-Methyl Hydrogen 3-Methylglutarate with a Chiral Shift Reagent

| Proton Group | δ (ppm) without CSR | δ (ppm) with CSR (S-enantiomer) | δ (ppm) with CSR (R-enantiomer) | ΔΔδ (ppm) |

| -OCH₃ | 3.67 | 3.85 | 3.90 | 0.05 |

| -CH(CH₃)- | 2.50 | 2.80 | 2.88 | 0.08 |

| -CH₃ | 1.05 | 1.25 | 1.35 | 0.10 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent structure of a molecule. omicsonline.orgweebly.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the methine proton at C3 to the methylene (B1212753) protons at C2 and C4, as well as to the methyl protons at C3. This confirms the connectivity of the carbon backbone.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. omicsonline.org It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignment of its attached proton. For example, the proton signal at ~3.67 ppm would show a correlation to the methoxy (B1213986) carbon signal at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. wpmucdn.com It is particularly useful for identifying quaternary carbons and connecting molecular fragments. For the target molecule, an HMBC spectrum would show a correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C1), confirming the position of the methyl ester.

Table 4: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY (¹H) Correlation | HSQC (¹³C) Correlation | HMBC (¹³C) Correlation |

| H2 | H3 | C2 | C1, C3, C4 |

| H3 | H2, H4, 3-CH₃ | C3 | C1, C2, C4, C5, 3-CH₃ |

| H4 | H3 | C4 | C2, C3, C5, 3-CH₃ |

| -OCH₃ | None | -OCH₃ Carbon | C1 |

| 3-CH₃ | H3 | 3-CH₃ Carbon | C2, C3, C4 |

Spectroscopic Techniques for Absolute Configuration Determination

While chromatography can determine enantiomeric purity and NMR can elucidate relative stereochemistry, chiroptical spectroscopic methods are required to determine the absolute configuration (i.e., distinguishing the R from the S enantiomer). libretexts.org These techniques rely on the differential interaction of chiral molecules with polarized light. researchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the extension of circular dichroism into the infrared region. wikipedia.org It measures the difference in absorption of left and right circularly polarized IR light by the vibrational modes of a chiral molecule. nih.govresearchgate.net The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. wikipedia.org

The standard method involves:

Experimental Measurement: The VCD spectrum of the enantiomerically pure sample is recorded.

Computational Modeling: The structure of one enantiomer (e.g., the R-configuration) is modeled using quantum mechanical methods like Density Functional Theory (DFT). nih.gov The theoretical VCD spectrum for this known configuration is then calculated.

Comparison: The experimental spectrum is compared to the calculated spectrum. A direct match between the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD operates on the same principle as VCD but measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions. nih.govresearchgate.net The absolute configuration is determined by comparing the experimental ECD spectrum to one predicted by time-dependent DFT (TD-DFT) calculations. nih.gov ECD is particularly sensitive to the presence of chromophores within the molecule.

Table 5: Conceptual Framework for Absolute Configuration Determination by VCD/ECD

| Step | Technique | Description | Outcome |

| 1 | VCD/ECD Spectrometer | Measure the differential absorption of circularly polarized light for the purified sample. | Experimental VCD/ECD spectrum (a plot of Δε vs. wavenumber/wavelength). |

| 2 | DFT/TD-DFT Calculation | Compute the theoretical VCD/ECD spectrum for a molecule of known absolute configuration (e.g., the R-isomer). | Calculated VCD/ECD spectrum for the (R)-configuration. |

| 3 | Spectral Comparison | Overlay the experimental and calculated spectra. | If Match: Absolute configuration is confirmed as (R).If Mirror Image: Absolute configuration is assigned as (S). |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govru.nl As the VCD spectrum of a chiral molecule is exquisitely sensitive to its three-dimensional structure, it serves as an exceptional tool for determining the absolute configuration of chiral molecules in solution. nih.gov The comparison between experimentally measured VCD spectra and those predicted by ab initio quantum mechanical calculations, such as Density Functional Theory (DFT), has become a reliable method for unambiguous configurational assignment. nih.govresearchgate.net

For carboxylic acids, VCD analysis can be complicated by intermolecular hydrogen bonding, which leads to dimerization at typical measurement concentrations. To circumvent this, it is a common and effective strategy to convert the carboxylic acid to its corresponding methyl ester. researchgate.netacs.org This derivatization prevents aggregation and simplifies the spectral analysis, as the experimental data can then be compared with calculations for an isolated molecule. researchgate.net Given that this compound is a monoester, this complication is partially mitigated, although the remaining carboxylic acid group could still participate in intermolecular interactions.

The analysis of a chiral molecule using VCD involves the measurement of the infrared (IR) and VCD spectra. The IR spectrum is first assigned based on DFT predictions. Subsequently, the experimental VCD spectrum is compared with the predicted spectra for both enantiomers. A match in the sign and relative intensity of the VCD bands allows for an unambiguous determination of the absolute configuration. acs.org

In a study of the structurally related spiropentylcarboxylic acid methyl ester, researchers were able to determine the absolute configuration by comparing the experimental VCD spectrum with the conformationally averaged spectrum predicted by DFT calculations. acs.orgnih.gov The excellent agreement between the experimental and predicted spectra for one of the enantiomers led to an unambiguous assignment. acs.org A similar approach would be applicable to this compound. The VCD spectrum is expected to show characteristic bands corresponding to the various vibrational modes of the molecule, such as C-H, C=O, and C-O stretching and bending vibrations. The sign and intensity of these VCD bands are determined by the molecule's absolute configuration and its conformational preferences in solution.

Table 1: Predicted VCD and IR Data for a Representative Chiral Ester Analog ((R)-Spiropentylcarboxylic acid methyl ester)

| Frequency (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted VCD Intensity (Sign) |

| ~2950 | C-H stretch | High | Strong (+) |

| ~1730 | C=O stretch (ester) | Very High | Moderate (-) |

| ~1450 | CH₂/CH₃ bend | Moderate | Weak (+/-) |

| ~1200 | C-O stretch | High | Strong (-) |

| ~1100 | C-C stretch | Moderate | Moderate (+) |

Note: This table is illustrative and based on data for analogous chiral esters. The exact frequencies, intensities, and signs for this compound would require specific experimental measurement or computational modeling.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.org Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. encyclopedia.pub Both techniques are powerful for stereochemical analysis and are related through the Kronig-Kramers transforms. libretexts.org

The chromophores within a molecule dictate its ORD and ECD spectra. For this compound, the relevant chromophores are the carboxylic acid and the methyl ester groups. The carboxyl group, in particular, has a weak n → π* transition around 200-220 nm which typically gives rise to a Cotton effect in both ORD and ECD spectra. libretexts.org The sign of this Cotton effect is dependent on the stereochemistry of the chiral center.

For chiral dicarboxylic acids and their esters, the chiroptical properties can be complex due to the presence of two carboxyl-containing groups. Studies on chiral dicarboxylic acids, such as derivatives of tartaric acid, have shown that their ECD spectra can be significantly enhanced when they are confined within a supramolecular cage, which locks them into a specific conformation. nih.govnih.gov While this is not directly applicable to the free molecule in solution, it highlights the conformational flexibility of such molecules and its impact on the chiroptical response.

The ORD curve of a chiral molecule like this compound is expected to show a plain curve at longer wavelengths, away from the absorption maxima of its chromophores. As the wavelength approaches the electronic transitions, the curve will exhibit a Cotton effect, characterized by a peak and a trough. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. libretexts.org

Similarly, the ECD spectrum would display peaks, known as Cotton effects, at the wavelengths of the electronic transitions. For the (R)-enantiomer, these peaks will have a specific sign (positive or negative molar ellipticity [θ] or differential extinction coefficient Δε). The (S)-enantiomer would exhibit a mirror-image ECD spectrum. encyclopedia.pub For instance, studies on chiral molecules like 2-methylsuccinic acid, a simple chiral dicarboxylic acid, would provide a good model for the expected ECD behavior. wikipedia.org The n → π* transition of the carboxyl groups would likely result in a discernible Cotton effect, allowing for configurational assignment.

Table 2: Expected ORD and ECD Characteristics for this compound Based on Analogous Compounds

| Spectroscopic Technique | Expected Observation | Wavelength Region (nm) | Implication |

| ORD | Cotton Effect (Peak and Trough) | ~200-240 | Determination of absolute configuration based on the sign of the effect. |

| ECD | Cotton Effect (Positive or Negative Band) | ~200-220 | The sign of the molar ellipticity [θ] or Δε for the n → π* transition of the carboxyl/ester groups correlates with the absolute configuration. |

Note: This table is illustrative and based on the known behavior of chiral carboxylic acids and esters. The precise wavelengths and signs of the Cotton effects for this compound would need to be determined experimentally.

Computational Studies and Mechanistic Insights into R 1 Methyl Hydrogen 3 Methylglutarate Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms at the atomic level. nih.govrsc.org These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a comprehensive energy profile for a given reaction pathway.

In the context of the synthesis of (R)-1-Methyl hydrogen 3-methylglutarate, quantum chemical calculations can be employed to investigate the mechanisms of both chemical and enzymatic routes. For instance, in the lipase-catalyzed esterification of 3-methylglutaric acid, DFT calculations can model the key steps of the catalytic cycle. This includes the formation of the acyl-enzyme intermediate and the subsequent nucleophilic attack by methanol. By calculating the activation energies for each step, researchers can identify the rate-determining step and understand the factors that govern the reaction's efficiency.

A hypothetical reaction energy profile for a lipase-catalyzed synthesis could reveal the relative energies of intermediates and transition states, as illustrated in the table below. Such data helps in understanding the catalytic efficiency of the enzyme.

Table 1: Hypothetical Energy Profile for Lipase-Catalyzed Synthesis

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Enzyme + Substrates | 0 |

| 2 | Michaelis Complex | -5.2 |

| 3 | Tetrahedral Intermediate 1 | 12.5 |

| 4 | Acyl-Enzyme Intermediate | 2.1 |

| 5 | Tetrahedral Intermediate 2 | 10.8 |

| 6 | Enzyme-Product Complex | -8.7 |

Note: Data is hypothetical and for illustrative purposes.

Furthermore, these calculations can elucidate the role of the enzyme's active site residues, such as the catalytic triad (B1167595) (e.g., Ser-His-Asp in many lipases), in stabilizing transition states and facilitating proton transfer during the reaction. nih.gov

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional structure, or conformation, of this compound and its precursors is crucial in determining the stereochemical outcome of its reactions. Conformational analysis, performed using computational methods like molecular mechanics (MM) or quantum mechanics (QM), can identify the most stable conformations of a molecule and the energy barriers between them.

For this compound, understanding its preferred conformations is key to predicting the stereoselectivity of reactions. In enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, the precise fit of the substrate in the enzyme's active site is paramount. Computational docking and molecular dynamics simulations can be used to model the binding of both (R)- and (S)-enantiomers of a 3-methylglutaric acid derivative into the active site of a lipase, such as Candida antarctica Lipase B (CALB).

By analyzing the binding energies and the orientation of the substrate relative to the catalytic residues, it is possible to predict which enantiomer will react preferentially. The enantiomeric excess (e.e.) is a direct consequence of the difference in activation energies for the reaction of the two enantiomers.

Table 2: Hypothetical Docking Scores and Predicted Stereoselectivity

| Enantiomer | Binding Energy (kcal/mol) | Distance to Catalytic Serine (Å) | Predicted Reactivity |

|---|---|---|---|

| (R)-3-methylglutaric acid derivative | -7.8 | 3.2 | High |

Note: Data is hypothetical and for illustrative purposes.

These predictive models are invaluable for selecting the optimal enzyme and reaction conditions to achieve high stereoselectivity in the synthesis of this compound.

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide a dynamic picture of how this compound or its precursors interact with an enzyme's active site. nih.govresearchgate.net These methods are essential for understanding the molecular basis of enzyme catalysis and specificity.

Molecular docking predicts the preferred binding orientation of a substrate within an enzyme's active site. For the synthesis of this compound using a lipase, docking studies can reveal how the 3-methylglutaric acid substrate fits into the active site of an enzyme like CALB. nih.gov The analysis of the docked pose can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex and orient the substrate for catalysis.

Molecular dynamics simulations take this a step further by simulating the movement of atoms in the enzyme-substrate complex over time. nih.gov This provides insights into the flexibility of both the enzyme and the substrate and can reveal conformational changes that occur during the binding process and the catalytic reaction. MD simulations can help to identify the crucial residues involved in substrate recognition and catalysis, guiding protein engineering efforts to improve enzyme performance. nih.gov

Table 3: Key Interactions Identified from a Hypothetical MD Simulation

| Enzyme Residue | Substrate Group | Interaction Type | Average Distance (Å) |

|---|---|---|---|

| Ser105 | Carbonyl Carbon | Covalent (transition state) | 1.5 |

| His224 | Carboxylate Oxygen | Hydrogen Bond | 2.8 |

| Trp104 | Methyl Group | Hydrophobic | 3.5 |

Note: Data is hypothetical and for illustrative purposes.

Structure-Reactivity Relationships and Design Principles for New Derivatives

Computational studies can be used to establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological or chemical activity. mdpi.com While specific QSAR studies on this compound derivatives are not widely reported, the principles of QSAR can be applied to design new derivatives with desired properties.

By systematically modifying the structure of this compound in silico and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a QSAR model. This model could predict, for example, the reactivity of different derivatives in a particular reaction or their binding affinity to a specific enzyme.

The insights gained from such computational screening can guide the synthesis of new derivatives with improved characteristics. For example, if a QSAR model indicates that increasing the hydrophobicity of a particular region of the molecule enhances its binding to a target enzyme, new derivatives can be designed with appropriate functional groups. This rational design approach can significantly accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

Table 4: Hypothetical QSAR Descriptors and Their Influence on Reactivity

| Derivative | LogP (Hydrophobicity) | Steric Hindrance (Taft's Es) | Electronic Effect (Hammett's σ) | Predicted Relative Reactivity |

|---|---|---|---|---|

| Methyl (Parent) | 0.5 | 0.00 | 0.00 | 1.0 |

| Ethyl | 1.0 | -0.07 | -0.05 | 1.2 |

| Isopropyl | 1.5 | -0.47 | -0.07 | 0.8 |

Note: Data is hypothetical and for illustrative purposes.

Emerging Research Directions and Future Challenges in R 1 Methyl Hydrogen 3 Methylglutarate Chemistry

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of continuous flow and automated synthesis platforms represents a paradigm shift in chemical production, offering enhanced control, safety, and efficiency over traditional batch processes. For a chiral intermediate like (R)-1-methyl hydrogen 3-methylglutarate, these technologies could provide significant advantages. Continuous flow reactors, with their superior heat and mass transfer capabilities, could allow for more precise control over reaction parameters, potentially leading to higher yields and stereoselectivity in its synthesis.

Automated synthesis platforms, on the other hand, can accelerate the optimization of reaction conditions by systematically screening a wide range of variables, such as catalysts, solvents, and temperatures. While specific research on the continuous flow synthesis of this compound is not yet widely published, the general benefits of these technologies are well-documented for other fine chemicals. Future research in this area would likely focus on developing and optimizing a continuous process for its production, potentially from prochiral precursors, which could significantly streamline its availability for further synthetic applications.

Development of New Biocatalytic Systems for Enhanced Efficiency

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of novel biocatalytic systems for the production of this compound is a promising area of research. Enzymes, such as lipases or esterases, could be engineered or screened for their ability to perform the asymmetric desymmetrization of a prochiral dimethyl 3-methylglutarate or the enantioselective esterification of 3-methylglutaric acid.

Expansion into Novel Material Science Applications

While primarily known as a synthetic intermediate, the unique structural features of this compound could lend themselves to novel applications in material science. Its chirality and bifunctional nature (containing both an ester and a carboxylic acid) make it a potential monomer for the synthesis of chiral polymers. These polymers could have interesting properties for applications in chiral chromatography, as selective membranes, or in the development of advanced optical materials.

Further research could explore the incorporation of this molecule into metal-organic frameworks (MOFs) or other supramolecular assemblies. The stereochemistry of the molecule could be used to direct the formation of specific three-dimensional structures with tailored properties. The exploration of these applications is still in its nascent stages, and significant research is required to synthesize and characterize such new materials and to evaluate their potential performance benefits.

Exploration of Unconventional Reaction Media and Conditions

The use of unconventional reaction media, such as ionic liquids, supercritical fluids, or deep eutectic solvents, is gaining traction as a way to improve the sustainability and efficiency of chemical processes. For the synthesis or reactions of this compound, these alternative solvents could offer several advantages. For instance, they might enhance the solubility of reactants, facilitate product separation, or even influence the stereochemical outcome of a reaction.

Investigating the synthesis of this compound under unconventional conditions, such as mechanochemistry or microwave irradiation, could also lead to the development of faster and more energy-efficient processes. The challenge lies in systematically studying the effects of these non-traditional media and conditions on the reaction kinetics and selectivity to identify viable and scalable alternatives to conventional solvent-based synthesis.

Addressing Scalability and Economic Viability in Industrial Production

For this compound to be widely adopted as a building block in industrial applications, its production must be scalable and economically viable. This requires a holistic approach that considers the entire manufacturing process, from raw material sourcing to final product purification. The development of a robust and high-yielding synthetic route that utilizes inexpensive starting materials is a primary concern.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-1-methyl hydrogen 3-methylglutarate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves esterification of 3-methylglutaric acid with methanol under acidic catalysis, followed by chiral resolution (e.g., enzymatic or chromatographic methods) to isolate the (R)-enantiomer. Purity is verified using chiral HPLC or polarimetry, complemented by H NMR and C NMR to confirm structural integrity . For reproducibility, experimental details (e.g., solvent ratios, temperature, catalyst loading) must be explicitly documented in the "Methods" section, adhering to journal guidelines for synthetic chemistry .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are preferred for unambiguous identification. For quantification in biological samples, derivatization with diazomethane or other methylating agents enhances detectability via GC-MS. NMR (H, C, DEPT-135) is critical for confirming stereochemistry and ruling out diastereomeric impurities .

Advanced Research Questions

Q. What experimental design strategies mitigate stereochemical instability during this compound storage?

- Methodological Answer : Stability studies under varying pH, temperature, and humidity are essential. Use chiral stability-indicating assays (e.g., chiral HPLC with a cellulose-based column) to monitor enantiomeric excess over time. Accelerated degradation studies (40°C/75% RH for 3 months) can predict shelf-life, while solid-state NMR identifies polymorphic changes affecting stereochemical integrity .

Q. How should researchers resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Discrepancies often arise from interspecies variability (e.g., rodent vs. human hepatocyte models) or analytical sensitivity. Validate findings using isotope-labeled tracers (e.g., C-3-methylglutarate) and cross-species comparative studies. Critically evaluate enzyme kinetics (e.g., , ) and cofactor dependencies to identify pathway-specific bottlenecks .

Q. What computational methods are effective for modeling the enantioselective interactions of this compound with enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Validate models using site-directed mutagenesis of key enzyme residues (e.g., catalytic triad in esterases) and correlate with experimental values .

Q. How can researchers optimize reaction conditions to minimize racemization during large-scale synthesis?

- Methodological Answer : Use low-temperature reactions (<0°C) with aprotic solvents (e.g., THF or DCM) and chiral auxiliaries (e.g., Evans oxazolidinones). Monitor racemization via real-time polarimetry or inline FTIR. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (pH, solvent polarity) affecting enantiopurity .

Data Reproducibility & Reporting Standards

Q. What minimal dataset is required to ensure reproducibility of this compound studies?

- Methodological Answer : Include raw spectral data (NMR, MS), chromatograms (HPLC/GC), and crystallographic files (if applicable). Publish synthetic yields, enantiomeric excess (%) with error margins, and detailed purification steps. For biological studies, provide exact assay conditions (buffer composition, incubation time) and positive/negative controls .

Q. How should researchers address conflicting NMR assignments for this compound in the literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。